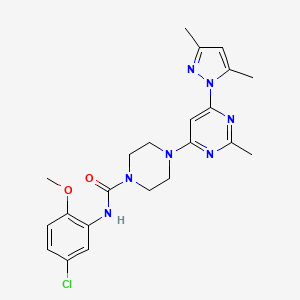

![molecular formula C19H13N3O5S3 B2885335 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide CAS No. 361179-61-5](/img/structure/B2885335.png)

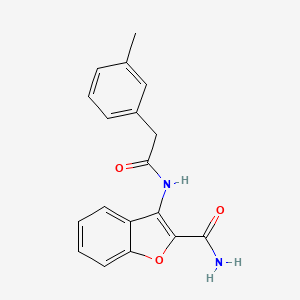

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that were designed and synthesized for their anticonvulsant activity and neurotoxicity .

Synthesis Analysis

The synthesis of this compound and related compounds involves the design of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H20N2O3S3 . It is related to the compound N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, which has a molecular formula of C20H19N3S4 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve interactions with oxygen and nitrogen nucleophiles . The observed reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge .科学的研究の応用

Inhibitor Development and Biochemical Evaluation

One notable application of similar compounds involves the synthesis and biochemical evaluation as inhibitors, particularly focusing on enzymes like kynurenine 3-hydroxylase. Compounds with similar structures have demonstrated significant inhibition of this enzyme, indicating potential for neurological and therapeutic research. For instance, high-affinity inhibitors have been identified, showcasing the compound's relevance in understanding the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Chemical Synthesis and Characterization

The compound's structure makes it a candidate for chemical synthesis and characterization studies. Research has been conducted on the base-mediated intramolecular arylation of similar sulfonamides, leading to the production of advanced intermediates for synthesizing nitrogenous heterocycles (Kisseljova et al., 2014). Such studies are crucial for developing new materials and molecules with specific desired properties.

Exploration of Thermally Induced Reactions

Investigations into thermally induced cyclization of electron-rich N-arylthiobenzamides to benzothiazoles highlight another area of application. This process, involving intramolecular ipso substitution, offers insights into thermal cyclization mechanisms that are valuable for synthetic organic chemistry and material science (Barrett et al., 2012).

Anticancer Research and Photodynamic Therapy

The compound's derivatives have been explored for their anticancer potential and as photosensitizers in photodynamic therapy. For example, new zinc phthalocyanine derivatives substituted with sulfonamide groups have shown high singlet oxygen quantum yields, indicating their potential in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Molecular Docking and Bioassay Studies

Finally, the compound has been involved in molecular docking and bioassay studies, particularly as cyclooxygenase-2 inhibitors. This highlights its potential in drug discovery and development, providing a basis for further exploration into its medicinal properties (Al-Hourani et al., 2016).

作用機序

Target of Action

The compound, also known as “C19H13N3O5S3” or “EU-0007168”, has been evaluated for its anticonvulsant activity . It has exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Mode of Action

The compound interacts with these targets, potentially altering the balance of neurotransmitters in the brain and reducing the frequency and severity of seizures

Biochemical Pathways

The compound likely affects the GABAergic and glutamatergic pathways, given its interaction with GABA and glutamate receptors . These pathways play crucial roles in neuronal excitability, and their modulation can help control seizures. The downstream effects of this modulation are complex and involve changes in neuronal firing patterns and synaptic plasticity .

Result of Action

The most active compound of the series showed significant protection against seizures in a 6 Hz psychomotor seizure test . Specifically, it showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . None of the compounds showed neurotoxicity in the highest administered dose (300 mg/kg) .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5S3/c23-16-9-8-12(21-30(26,27)14-5-3-4-13(11-14)22(24)25)10-18(16)29-19-20-15-6-1-2-7-17(15)28-19/h1-11,21,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSARYWBOCAOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

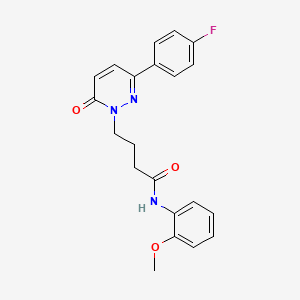

![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)

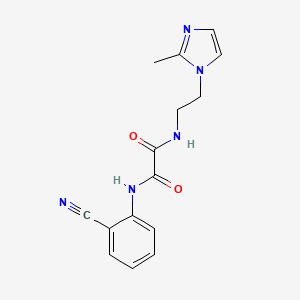

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

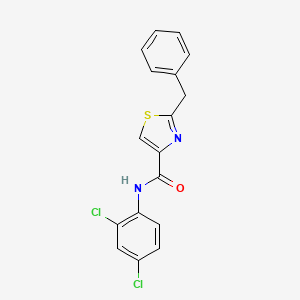

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)